molecular formula C11H13FO3 B14030648 Ethyl 3-fluoro-4-methoxy-2-methylbenzoate

Ethyl 3-fluoro-4-methoxy-2-methylbenzoate

Cat. No.: B14030648
M. Wt: 212.22 g/mol
InChI Key: NDNKEEWIWMNKSP-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-methoxy-2-methylbenzoate is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, characterized by the presence of a fluoro, methoxy, and methyl group on the benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoro-4-methoxy-2-methylbenzoate can be synthesized through a multi-step process. One common method involves the esterification of 3-fluoro-4-methoxy-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-methoxy-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of 3-fluoro-4-methoxy-2-methylbenzyl alcohol.

    Oxidation: Formation of 3-fluoro-4-methoxy-2-methylbenzaldehyde.

Scientific Research Applications

Ethyl 3-fluoro-4-methoxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-methoxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, while the methoxy and methyl groups can influence its overall chemical reactivity and stability. The ester functional group allows for hydrolysis, releasing the active benzoic acid derivative, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Ethyl 3-fluoro-4-methoxy-2-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 2-fluoro-4-methoxy-3-methylbenzoate: Similar structure but with different substitution pattern on the benzene ring.

    Ethyl 4-fluoro-2-methoxy-3-methylbenzoate: Another isomer with a different arrangement of substituents.

    Ethyl 3-fluoro-2-methoxy-4-methylbenzoate: Differing in the position of the methoxy and methyl groups.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their molecular structures.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 3-fluoro-4-methoxy-2-methylbenzoate

InChI

InChI=1S/C11H13FO3/c1-4-15-11(13)8-5-6-9(14-3)10(12)7(8)2/h5-6H,4H2,1-3H3

InChI Key

NDNKEEWIWMNKSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)F)C

Origin of Product

United States

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